molecular formula C10H17NO B8410621 (Octahydro-quinolin-1-yl)-methanone

(Octahydro-quinolin-1-yl)-methanone

Cat. No. B8410621
M. Wt: 167.25 g/mol
InChI Key: GEKISUNTQZGQPY-UHFFFAOYSA-N
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Patent
US07345058B2

Procedure details

5-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid (29.6 mmol), decahydro-quinoline (Aldrich Chemical Company, Inc., Milwaukee, Wis.; 4.9 g, 35.5 mmol), diisopropylethylamine (11 mL, 59.2 mmol), and PyBrop (bromo-tris-pyrrolidino-phophonium hexafluorophosphate) (Chem-Impex International, Inc., Wood Dale, Ill.; 16.6 g, 35.5 mmol) were mixed together in dry dichloromethane (70 mL) and dry dimethylformamide (20 mL). The mixture was stirred overnight at room temperature. At this time, the mixture was diluted with dichloromethane and extracted three times with water. The combined dichloromethane extracts were evaporated, and the residue was purified by flash chromatography, eluting with 0-10% ethyl acetate/hexanes to give 5-bromo-1-methyl-1H-pyrazol-4-yl)-(octahydro-quinolin-1-yl)-methanone (7.9 g, 82% yield).
Quantity
29.6 mmol
Type
reactant
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
16.6 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
BrC1N(C)N=CC=1[C:8](O)=[O:9].[NH:11]1[CH:20]2[CH:15]([CH2:16][CH2:17][CH2:18][CH2:19]2)[CH2:14][CH2:13][CH2:12]1.C(N(C(C)C)CC)(C)C.C1CN([P+](Br)(N2CCCC2)N2CCCC2)CC1.F[P-](F)(F)(F)(F)F>ClCCl.CN(C)C=O>[N:11]1([CH:8]=[O:9])[CH:20]2[CH:15]([CH2:16][CH2:17][CH2:18][CH2:19]2)[CH2:14][CH2:13][CH2:12]1 |f:3.4|

Inputs

Step One
Name
Quantity
29.6 mmol
Type
reactant
Smiles
BrC1=C(C=NN1C)C(=O)O
Name
Quantity
4.9 g
Type
reactant
Smiles
N1CCCC2CCCCC12
Name
Quantity
11 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
16.6 g
Type
reactant
Smiles
C1CCN(C1)[P+](N2CCCC2)(N3CCCC3)Br.F[P-](F)(F)(F)(F)F
Name
Quantity
70 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted three times with water
CUSTOM
Type
CUSTOM
Details
The combined dichloromethane extracts were evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography
WASH
Type
WASH
Details
eluting with 0-10% ethyl acetate/hexanes

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1(CCCC2CCCCC12)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.9 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 159.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.